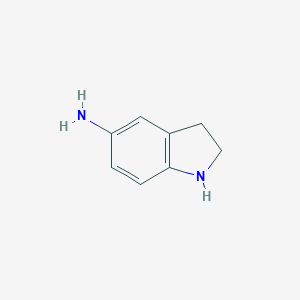

Indolin-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSBIJRLKLHUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309309 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15918-80-6 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Indolin-5-amine from 5-Nitroindoline: A Technical Guide

Introduction

Indolin-5-amine is a crucial chemical intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its structural motif is a key building block for molecules targeting various biological pathways, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. The most direct and common route to Indolin-5-amine is through the reduction of its nitro precursor, 5-nitroindoline. This guide provides an in-depth overview of the primary synthetic methodologies for this transformation, complete with comparative data, detailed experimental protocols, and process visualizations.

The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry. Several methods have been developed, each with distinct advantages concerning yield, chemoselectivity, cost, and environmental impact. The principal methods applicable to the synthesis of indolin-5-amine include catalytic hydrogenation and chemical reduction using metal-based reagents.

Overview of Synthetic Methodologies

The conversion of 5-nitroindoline to indolin-5-amine involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). The choice of method is often dictated by the presence of other functional groups on the molecule, reaction scale, and available laboratory equipment.

-

Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[1][2] Common catalysts include palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas (H₂) serving as the reductant.[1] Continuous flow hydrogenation has also been successfully employed for this transformation on substituted indoline scaffolds.[3][4]

-

Chemical Reduction with Metals: These methods are robust, well-established, and do not require specialized hydrogenation equipment.

-

Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid, such as acetic acid (AcOH) or hydrochloric acid (HCl), is a classic and cost-effective method for nitro group reduction.[1][5][6]

-

Stannous Chloride (SnCl₂): Tin(II) chloride is another widely used reagent, particularly effective for the reduction of aromatic nitro compounds in the presence of concentrated acid.[1][7][8] It is known for its reliability and tolerance of various functional groups.[8]

-

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the reduction of 5-nitroindoline and analogous aromatic nitro compounds. This data provides a comparative basis for method selection.

| Method | Reagents & Catalyst | Solvent(s) | Temperature | Time | Yield | Reference / Notes |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol (EtOH) | Room Temp. | 1-4 h | >95% | Adapted from a general protocol for nitroindole reduction.[9] High efficiency and clean workup. |

| Continuous Flow Hydrogenation | H₂ (H-Cube®), 10% Pd/C | Methanol/Ethyl Acetate | 40 °C | N/A | 58-95% | Reported for various N-substituted 5-nitroindolines.[3][4] |

| Iron in Acid | Fe powder, Acetic Acid (AcOH) | EtOH / H₂O | 100 °C | 2 h | ~64% | A general, cost-effective, and robust method.[6] Yields can vary based on substrate and specific conditions. |

| Stannous Chloride | Stannous Chloride Dihydrate (SnCl₂·2H₂O), conc. HCl | Ethanol (EtOH) | Reflux | 1.5-3 h | High | A classic and reliable method.[9] Workup involves neutralizing acid and removing tin salts.[9][10] |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of indolin-5-amine from 5-nitroindoline using the most common laboratory-scale methods.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and preferred for its clean reaction profile.

Materials:

-

5-Nitroindoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube®) or hydrogen balloon

-

Celite® or another filter aid

Procedure:

-

In a suitable hydrogenation flask, dissolve 5-nitroindoline (1.0 eq) in ethanol (approx. 10-15 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

-

Seal the flask and connect it to the hydrogenation apparatus. Purge the system by evacuating the flask and backfilling with hydrogen gas. Repeat this cycle 3-5 times.

-

Pressurize the vessel with hydrogen (a balloon can be used for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[9]

-

Upon completion, carefully vent the hydrogen from the system and purge with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

The resulting filtrate contains the indolin-5-amine. The solvent can be removed under reduced pressure to yield the product, which should be stored under an inert atmosphere to prevent oxidation.

Method 2: Reduction using Iron Powder and Acetic Acid

This is a classic, inexpensive, and scalable method.

Materials:

-

5-Nitroindoline

-

Iron powder (fine grade)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 5-nitroindoline (1.0 eq), ethanol, and water (a common ratio is 4:1 EtOH/H₂O).[6]

-

Add iron powder (5-10 eq) to the stirred suspension.

-

Add glacial acetic acid (a significant volume, can act as co-solvent) or a catalytic amount of concentrated HCl.[6]

-

Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water. Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is > 8.

-

Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford indolin-5-amine.

Method 3: Reduction using Stannous Chloride (SnCl₂)

This method is effective and tolerant of many functional groups that might be sensitive to catalytic hydrogenation.

Materials:

-

5-Nitroindoline

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Ethyl Acetate (EtOAc) or Diethyl Ether

Procedure:

-

In a round-bottom flask, suspend 5-nitroindoline (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (4-5 eq) to the suspension.[9][10]

-

Carefully add concentrated hydrochloric acid to the mixture with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 70-80 °C).

-

Monitor the reaction's progress by TLC. The reaction is generally complete within 1.5-3 hours.[9]

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

-

Carefully neutralize the mixture by adding a cold solution of sodium hydroxide until the pH is > 8. A thick, white precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite® to remove the tin salts, washing the precipitate thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer several times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield indolin-5-amine.

Visualizations

Chemical Transformation Workflow

Caption: Reaction scheme for the reduction of 5-nitroindoline.

General Experimental Workflow

Caption: Generalized workflow for synthesis, workup, and purification.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to Indolin-5-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-5-amine, a derivative of indoline, serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents and chemical probes. Its unique structural motif, featuring a bicyclic aromatic amine, imparts specific chemical properties that make it a versatile scaffold in medicinal chemistry and proteomics research. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and insights into its reactivity, stability, and applications.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Melting Point | 92-94 °C | [2] |

| Appearance | Solid | |

| Solubility | Limited solubility in water. Soluble in polar organic solvents (e.g., ethanol, methanol) and non-polar organic solvents. | |

| pKa (predicted) | The pKa of the anilinic amine is predicted to be in the range of 4-5, typical for aromatic amines. |

Experimental Protocols

The most common and efficient method for the synthesis of Indolin-5-amine is the reduction of the commercially available precursor, 5-nitroindoline. Catalytic hydrogenation is a clean and high-yielding method.

Synthesis of Indolin-5-amine from 5-Nitroindoline via Catalytic Hydrogenation

Materials:

-

5-Nitroindoline

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker bottle), dissolve 5-nitroindoline in ethanol (approximately 10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the starting material).

-

Seal the reaction vessel and purge it with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (if using a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield crude Indolin-5-amine.

Purification of Indolin-5-amine by Recrystallization

Materials:

-

Crude Indolin-5-amine

-

Suitable solvent system (e.g., ethanol/water or toluene/hexane)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude Indolin-5-amine to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for a period of time to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum or in a desiccator to obtain pure Indolin-5-amine.

Reactivity and Stability

Reactivity: The chemical reactivity of Indolin-5-amine is primarily centered around the nucleophilic amino group and the electron-rich aromatic ring.

-

N-Alkylation and N-Acylation: The primary amine readily undergoes reactions with alkyl halides and acylating agents to form N-substituted derivatives.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

-

Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles primarily to the ortho and para positions (positions 4 and 6).

Stability and Storage: Indolin-5-amine is susceptible to oxidation, particularly when exposed to air and light, which can lead to discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool and dark place. The stability of indoline derivatives can be influenced by pH, with acidic conditions generally improving the stability of the primary amine by protonation.

Applications in Research and Drug Discovery

Indolin-5-amine is a valuable scaffold in drug discovery and chemical biology. Its derivatives have been investigated for a variety of biological activities. For instance, it has been used as a starting material for the synthesis of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. Furthermore, the indoline core is present in compounds designed as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for the treatment of inflammatory diseases.[3]

In the field of chemical proteomics, Indolin-5-amine can be utilized as a building block for the creation of chemical probes. These probes are designed to interact with specific proteins or enzymes in a biological system, allowing for their identification and functional characterization. The workflow for such an application is depicted below.

Caption: Workflow for the use of Indolin-5-amine in chemical proteomics.

References

- 1. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Indolin-5-amine | CAS 32692-19-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. pubs.acs.org [pubs.acs.org]

Indolin-5-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Indolin-5-amine, a key heterocyclic scaffold in medicinal chemistry. It covers its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the drug discovery workflow, particularly in the development of novel anti-inflammatory agents.

Core Compound Data: Indolin-5-amine

Indolin-5-amine, systematically known as 2,3-dihydro-1H-indol-5-amine, is an aromatic heterocyclic organic compound. Its structure, featuring a saturated pyrrole ring fused to a benzene ring with an amino substituent, makes it a valuable building block for a wide range of biologically active molecules.[1]

| Property | Value | Reference |

| IUPAC Name | 2,3-dihydro-1H-indol-5-amine | [] |

| CAS Number | 15918-80-6 | [][3] |

| Molecular Formula | C₈H₁₀N₂ | |

| Molecular Weight | 134.18 g/mol | |

| Synonyms | 5-Aminoindoline | N/A |

Experimental Protocol: Synthesis of Indolin-5-amine

The synthesis of Indolin-5-amine is most commonly achieved through the reduction of its nitro precursor, 5-nitroindoline. The following protocol details a standard laboratory procedure for this conversion.

Reaction: Reduction of 5-Nitroindoline to Indolin-5-amine

Materials:

-

5-Nitroindoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen Gas (H₂) or a hydrogen donor like Ammonium Formate

-

Filtration apparatus (e.g., Celite or Buchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution: In a flask suitable for hydrogenation, dissolve 5-nitroindoline in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10% by weight relative to the starting material) to the solution.

-

Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

-

Reaction Completion: The reaction is typically complete within 3-4 hours, as indicated by the consumption of the starting material on TLC.[4]

-

Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with a small amount of ethanol to ensure all the product is collected.

-

Concentration: The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: The resulting crude product, Indolin-5-amine, can be purified further by column chromatography if necessary, although often the purity is high enough for subsequent steps.

Application in Drug Discovery: A Workflow for Dual 5-LOX/sEH Inhibitors

Indoline scaffolds are integral to the development of multi-target drugs, such as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in the arachidonic acid cascade, which produces both pro-inflammatory leukotrienes and anti-inflammatory epoxyeicosatrienoic acids.[5][6] Dual inhibition is a promising strategy for treating inflammatory diseases like asthma.[7]

The following diagram illustrates a typical drug discovery workflow for developing such inhibitors, starting from a lead compound like an Indolin-5-amine derivative.

Caption: Drug discovery workflow for Indoline-based dual enzyme inhibitors.

This workflow begins with identifying the therapeutic targets (5-LOX and sEH) and screening a library of compounds, including indoline derivatives, to find an initial "hit."[5][8] This hit compound, which could be derived from Indolin-5-amine, undergoes extensive optimization. Through Structure-Activity Relationship (SAR) studies, chemists synthesize and test numerous analogues to improve potency and selectivity.[5] This process is often guided by in silico molecular modeling to predict how modifications will affect binding to the enzymes.[] The most promising compound becomes a "lead," which then enters preclinical testing. Here, it is evaluated in a battery of in vitro (enzymatic and cellular) and in vivo (animal model) assays to confirm its efficacy and safety profile.[7] Successful completion of these stages can yield a preclinical candidate ready for further development.

References

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]

The Multifaceted Biological Potential of Indolin-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a core structural motif in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Among its various substituted forms, Indolin-5-amine derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research on Indolin-5-amine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Pathways in Malignancy

Indolin-5-amine derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as carbonic anhydrases.

Quantitative Anticancer Data

The antiproliferative activity of various Indolin-5-amine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indolin-5-sulfonamide 4f | MCF7 (Breast Cancer) | 12.9 | [1] |

| Indolin-5-sulfonamide 4e | K562 (Leukemia) | <10 | [1] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-halo-indolin-2-one (VIb-d) | HeLa (Cervical Cancer) | 10.64 - 33.62 | [2] |

| 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7) | MGC803 (Gastric Cancer) | 1.59 | [3] |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803, HCT-116, Kyse450 | 0.58, 0.68, 0.59 | [3] |

| (Z)-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl) methylene) substituted-sulfonohydrazides (45) | MCF-7, MDA-MB-468 | - | [4] |

| 3-amino-1H-7-azaindole derivative (25) | HeLa, HepG2, MCF-7 | 3.7, 8.0, 19.9 | [5] |

| 5-nitroindole derivatives (5 and 7) | HeLa | 5.08, 5.89 | [6] |

Signaling Pathway: Inhibition of Carbonic Anhydrase IX

Several Indolin-5-amine derivatives function as inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that plays a crucial role in pH regulation and adaptation to the hypoxic tumor microenvironment.[1][7] By inhibiting CA IX, these compounds can disrupt the acid-base balance within cancer cells, leading to apoptosis.[7][8] The signaling pathway below illustrates the role of CA IX in cancer and its inhibition.

References

- 1. Item - Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - figshare - Figshare [figshare.com]

- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Indolin-5-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-5-amine scaffold, a heterocyclic motif featuring a fused benzene and pyrrolidine ring with an amino group at the 5-position, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have made it a cornerstone for the development of a diverse array of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of indolin-5-amine derivatives, with a focus on their role as kinase inhibitors and dual-action anti-inflammatory agents.

Synthetic Strategies for Indolin-5-amine Derivatives

The synthesis of functionalized indolin-5-amine derivatives is a critical aspect of their development as drug candidates. A common and effective strategy involves the use of 5-nitroindoline as a key starting material. This approach allows for the facile introduction of various substituents at the N-1 position, followed by the reduction of the nitro group to the desired 5-amino functionality.

A general synthetic route begins with the N-alkylation of 5-nitroindoline. This reaction can be achieved using a variety of alkylating agents, such as alkyl halides or commercially available aldehydes, under basic conditions. Subsequent reduction of the nitro group is typically accomplished through catalytic hydrogenation, often employing palladium on carbon (Pd/C) as the catalyst, or through other reducing agents like tin(II) chloride (SnCl2). This modular synthetic approach provides a high degree of flexibility, enabling the creation of diverse libraries of indolin-5-amine analogs for structure-activity relationship (SAR) studies.

More advanced synthetic methodologies, such as palladium-catalyzed intramolecular C-H amination, offer efficient routes to the core indoline structure itself from appropriately substituted β-arylethylamine precursors.[1] These modern techniques can provide high yields and excellent functional group tolerance under mild reaction conditions.[1]

Applications in Medicinal Chemistry

The indolin-5-amine scaffold has proven to be a versatile platform for the design of inhibitors targeting a range of enzymes implicated in human diseases. Two prominent areas of application are in the development of kinase inhibitors for oncology and dual 5-lipoxygenase/soluble epoxide hydrolase (5-LOX/sEH) inhibitors for inflammatory diseases.

Kinase Inhibition in Oncology

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The indolin-5-amine core has been successfully incorporated into a number of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Stem Cell Factor Receptor (c-Kit).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, indolin-5-amine-based drugs can effectively block the blood supply to tumors, thereby impeding their growth.

c-Kit is another RTK that, when constitutively activated by mutation, can drive the growth of various cancers, including gastrointestinal stromal tumors (GISTs) and small cell lung cancer (SCLC).[3] Indolinone-based tyrosine kinase inhibitors have demonstrated the ability to block c-Kit activation and induce cell death in cancer cell lines.[3]

Dual 5-LOX/sEH Inhibition for Anti-inflammatory Therapy

Inflammation is a complex biological response implicated in a wide range of diseases. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of both pro-inflammatory leukotrienes via the 5-lipoxygenase (5-LOX) pathway and anti-inflammatory epoxyeicosatrienoic acids (EETs) via the cytochrome P450 epoxygenase pathway. Soluble epoxide hydrolase (sEH) metabolizes and inactivates the beneficial EETs.

The dual inhibition of 5-LOX and sEH represents a promising synergistic strategy for treating inflammatory conditions.[4] This approach simultaneously blocks the production of pro-inflammatory mediators and enhances the levels of anti-inflammatory molecules.[4] The indolin-5-amine scaffold has been identified as a suitable molecular framework for the design of potent dual 5-LOX/sEH inhibitors.[4][5]

Quantitative Data on Indolin-5-amine Derivatives

The following tables summarize the in vitro biological activities of representative indolin-5-amine derivatives against their respective targets.

Table 1: Inhibitory Activity of Indolin-5-amine Derivatives against Kinases

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 17a | VEGFR-2 | 0.078 | - | [2] |

| 10g | VEGFR-2 | 0.087 | - | [2] |

| Sunitinib (ref) | VEGFR-2 | 0.139 | - | [2] |

| 5b | VEGFR-2 | 0.160 | - | [2] |

| 15a | VEGFR-2 | 0.180 | - | [2] |

| 10e | VEGFR-2 | 0.358 | - | [2] |

| Compound 7 | VEGFR-2 | 0.025 | - | [6] |

| Sorafenib (ref) | VEGFR-2 | 0.035 | - | [6] |

Table 2: Dual Inhibitory Activity of Indolin-5-amine Derivatives against 5-LOX and sEH

| Compound ID | 5-LOX IC50 (µM) | sEH IC50 (µM) | Reference |

| 43 | 0.45 | >10 | [7] |

| 73 | 0.41 | 0.43 | [5][7] |

Key Experimental Protocols

Synthesis of a Representative N-Alkylated Indolin-5-amine Derivative

This protocol describes a general two-step procedure for the synthesis of an N-alkylated indolin-5-amine derivative, starting from 5-nitroindoline.

Step 1: N-Alkylation of 5-Nitroindoline

-

To a solution of 5-nitroindoline (1.0 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1-1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkylating agent (e.g., an alkyl bromide or a substituted benzyl bromide) (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature or with gentle heating (e.g., 60-80 °C) for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated 5-nitroindoline derivative.

Step 2: Reduction of the Nitro Group to the Amine

-

Dissolve the N-alkylated 5-nitroindoline derivative (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired N-alkylated indolin-5-amine derivative. The product can be further purified by recrystallization or column chromatography if necessary.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a test compound against the VEGFR-2 kinase using a luminescence-based assay.[1][8][9]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP solution

-

VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

Test compound dissolved in DMSO

-

Luminescent kinase assay kit (e.g., Kinase-Glo® MAX)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase buffer to the desired final concentrations.

-

To each well of the microplate, add:

-

Kinase buffer

-

Recombinant VEGFR-2 enzyme

-

Test compound at various concentrations (or vehicle control - DMSO)

-

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically contains luciferase, which produces light in the presence of ATP.

-

Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve using appropriate software.

-

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indolin-5-amine derivatives and a general workflow for drug discovery.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: c-Kit Signaling Pathway and Inhibition.

Caption: General Drug Discovery Workflow.

Conclusion

The indolin-5-amine scaffold represents a highly valuable and versatile core structure in the field of medicinal chemistry. Its amenability to synthetic modification and its ability to interact with a diverse range of biological targets have led to the development of promising clinical candidates for the treatment of cancer and inflammatory diseases. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of its structure-activity relationships and the underlying biology of its targets, holds great promise for the discovery of next-generation therapeutics. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the innovative application of the indolin-5-amine core.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ppd.com [ppd.com]

- 4. benchchem.com [benchchem.com]

- 5. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Novel 5-Aminoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its versatile nature allows for extensive functionalization, making it a valuable building block in the design of novel therapeutic agents. This guide provides an in-depth overview of the primary synthetic strategies for creating 5-aminoindole derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in drug discovery and development.

Core Synthetic Strategy: Reduction of 5-Nitroindole Precursors

The most direct and widely employed method for synthesizing the 5-aminoindole core is the reduction of a 5-nitroindole precursor.[4] The nitro group at the 5-position is an excellent electronic handle that can be reliably converted to the desired amine. The choice of reduction method often depends on the presence of other functional groups within the molecule and the desired scale of the reaction.

The synthesis of the 5-nitroindole starting material itself is often achieved through methods like the Fischer indole synthesis using p-nitrophenylhydrazine or by direct nitration of a protected indole.[5][6][7]

The following table summarizes various methods for the reduction of 5-nitroindole to 5-aminoindole, highlighting key quantitative parameters for easy comparison.

| Method | Catalyst / Reagent | Solvent | Conditions | Yield | Reference |

| Catalytic Hydrogenation | Pd/C (Palladium on Carbon) | Ethanol/Methanol | 1-3 MPa H₂, 70-95°C, 1-2 hours | 96-99% | [8][9] |

| Catalytic Hydrogenation | Raney Nickel | Ethanol | H₂ atmosphere, mild conditions | High | [10] |

| Silver-Catalyzed Hydrogenation | 4,4'-dimethoxy-2,2'-bipyridine silver, K-t-butoxide | 1,4-Dioxane | 4.0 MPa H₂, 80°C, 24 hours | 98% | [9][11] |

| Transfer Hydrogenation | Ammonium Formate, O-MoS₂ | Water | 130°C, 6 hours, Nitrogen atmosphere | 90% | [9] |

| Chemical Reduction | Sodium Borohydride (NaBH₄), Copper Complex | Water | Room Temperature | 99% | [11] |

| Chemical Reduction | Tin (Sn) or Iron (Fe) / HCl | Acidic | Standard conditions | High | [12] |

This protocol is adapted from established procedures for the robust and high-yield reduction of 5-nitroindoles.[8][13]

Materials:

-

1-Methyl-5-nitro-1H-indole (or other 5-nitroindole derivative)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable pressure vessel, dissolve the 1-methyl-5-nitro-1H-indole (1.0 eq.) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or DCM).

-

Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-5-amino-1H-indole. The product can be further purified by column chromatography if necessary.

Yield: 96% for 1-methyl-5-amino-1H-indole.[8]

Note on Stability: Substituted 5-aminoindole derivatives can be susceptible to air oxidation. It is advisable to handle them under an inert atmosphere and store them protected from light and air.[8][13]

The following diagram illustrates the central strategy of synthesizing the 5-aminoindole core from a 5-nitroindole precursor and its subsequent conversion into diverse derivatives.

Caption: General workflow for 5-aminoindole synthesis.

Classical Indole Ring Formation: The Fischer Synthesis

While reduction is the most common final step, classical methods like the Fischer indole synthesis can be used to construct the indole ring with the nitrogenous substituent already in place.[14] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from a substituted phenylhydrazine and a ketone or aldehyde.[15][16] To produce a 5-nitroindole (for subsequent reduction), p-nitrophenylhydrazine is used as the starting material.[6]

The diagram below outlines the key steps of the Fischer indole synthesis.

Caption: Mechanism of the Fischer Indole Synthesis.

Derivatization of the 5-Amino Group: Synthesis of 5-Azidoindole

The 5-amino group is a versatile handle for further functionalization. One common transformation is its conversion to an azide group via diazotization. The resulting 5-azidoindole is a valuable intermediate for "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), enabling the straightforward conjugation of the indole scaffold to other molecules.[17]

This protocol is based on the diazotization of 5-aminoindole followed by azide substitution.[17]

Materials:

-

5-Aminoindole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a stirrer, dissolve 5-aminoindole (1.0 eq.) in a mixture of concentrated HCl and deionized water. Cool the solution to 0–5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0–5 °C for 30 minutes to allow for the complete formation of the diazonium salt intermediate.

-

Azide Substitution: In a separate beaker, prepare a pre-cooled aqueous solution of sodium azide (1.1 eq.). Caution: Sodium azide is highly toxic.

-

Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature at 0–5 °C.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours, gradually warming to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-azidoindole.

References

- 1. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 12. grokipedia.com [grokipedia.com]

- 13. d-nb.info [d-nb.info]

- 14. benchchem.com [benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Structure-Activity Relationship of Indolin-5-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of indolin-5-amine analogs, a promising scaffold in medicinal chemistry. This document details their diverse pharmacological activities, including roles as inhibitors of Lysine-Specific Demethylase 1 (LSD1), dual 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH) inhibitors, and various kinase inhibitors. The guide summarizes quantitative data, provides detailed experimental methodologies, and visualizes key biological pathways and experimental workflows.

Introduction to the Indolin-5-amine Scaffold

The indoline core is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds. The addition of an amine group at the 5-position provides a critical anchor for interacting with various biological targets, making indolin-5-amine a versatile starting point for the development of novel therapeutics. This guide explores the chemical modifications of this scaffold and their impact on potency and selectivity against different enzymatic targets implicated in cancer and inflammation.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for various indolin-5-amine analogs, providing a clear comparison of their inhibitory activities.

LSD1 Inhibitors

Indolin-5-yl-cyclopropanamine derivatives have emerged as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in oncology, particularly for acute myeloid leukemia (AML).[1][2]

| Compound | Modifications | LSD1 IC50 (nM) | Selectivity vs. LSD2 | Selectivity vs. MAOs | MV-4-11 Cell Proliferation IC50 (nM) | CD86 Expression EC50 (nM) | Reference |

| 7e | N-cyclopropylamine, piperidine linker | 24.43 | >200-fold | >4000-fold | Potent | 470 | [1] |

| S1024 (7c) | cis-4-Br-2,5-F2-PCPA | 94 | - | - | - | - | [3] |

Key SAR Insights for LSD1 Inhibition:

-

The presence of a cyclopropylamine moiety is crucial for the mechanism-based inactivation of the FAD cofactor in LSD1.[4]

-

Introduction of a piperidine group as a linker enhances the inhibitory activity against LSD1.[2]

-

Substitutions on the phenyl ring of the 2-phenylcyclopropylamine (PCPA) scaffold, such as halogens, significantly influence potency and selectivity.[3]

Dual 5-LOX/sEH Inhibitors

Indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammatory diseases.[5]

| Compound | Modifications | 5-LOX IC50 (µM) | sEH IC50 (µM) | Reference |

| 43 | 1-(4-Fluorobenzyl)indolin-5-yl)-3-neopentylthiourea | 0.45 ± 0.11 | - | [5] |

| 73 | Optimized analog of 43 | 0.41 ± 0.01 | 0.43 ± 0.10 | [5] |

Key SAR Insights for Dual 5-LOX/sEH Inhibition:

-

The indoline scaffold serves as a suitable molecular seed for designing 5-LOX inhibitors.[5]

-

Modifications at both the N-1 and C-5 positions of the indoline ring are critical for achieving dual inhibitory activity.

-

The thiourea and urea moieties at the 5-amino position play a key role in interacting with the active sites of both enzymes.

Kinase Inhibitors

The indoline scaffold, particularly the indolin-2-one core, is a well-established pharmacophore for designing inhibitors of various protein kinases involved in cancer cell signaling, such as VEGFR, PDGFR, and c-Kit.[6] While specific data for indolin-5-amine analogs as kinase inhibitors is less abundant in the public domain, the general SAR principles for related indolinone derivatives provide valuable insights.

| Compound Class | Target Kinases | General SAR Observations | Reference |

| Pyrrolo-fused-heterocycle-2-indolinone analogues | VEGFR, PDGFR, c-Kit | Pyrrolo-fused six- and seven-membered heterocycles at the 3-position of the indolin-2-one core lead to potent inhibition. | |

| 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives | CK1δ/ε, DYRK1A | Substitution patterns on the indole ring significantly affect inhibitory activity. A nitro group generally decreases activity. | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of indolin-5-amine analogs.

General Synthesis of Indolin-5-yl-cyclopropanamine LSD1 Inhibitors

The synthesis of these analogs typically involves a multi-step process starting from substituted indolines. A representative synthetic route is outlined below, based on literature procedures.[4][8]

Workflow for Synthesis of LSD1 Inhibitors

Detailed Steps:

-

Cyclopropanation: Reaction of a substituted styrene with ethyl diazoacetate in the presence of a copper catalyst to form the corresponding cyclopropane ester.

-

Ester Hydrolysis: Saponification of the ester using a base like sodium hydroxide to yield the cyclopropanecarboxylic acid.

-

Curtius Rearrangement: Conversion of the carboxylic acid to the primary amine via an acyl azide intermediate. This typically involves treatment with diphenylphosphoryl azide (DPPA) followed by heating with a trapping agent like tert-butanol, and subsequent deprotection.

Synthesis of Dual 5-LOX/sEH Inhibitors

The synthesis of these dual inhibitors often starts with 5-nitroindoline, which is then functionalized at the N-1 and C-5 positions.[9]

Workflow for Synthesis of Dual 5-LOX/sEH Inhibitors

Detailed Steps:

-

N-1 Functionalization: Alkylation or acylation at the N-1 position of 5-nitroindoline.

-

Nitro Group Reduction: Reduction of the nitro group at the C-5 position to an amine, often using methods like continuous flow hydrogenation.

-

Isothiocyanate Formation: Conversion of the C-5 amine to an isothiocyanate using reagents like carbon disulfide.

-

Thiourea or Urea Formation: Reaction of the isothiocyanate with an appropriate amine to yield the final thiourea or urea analog.

Biological Evaluation Protocols

The inhibitory activity against LSD1 is typically determined using a biochemical assay that measures the demethylation of a histone H3 peptide substrate.

Protocol Overview:

-

Enzyme and Substrate Preparation: Recombinant human LSD1 and a synthetic histone H3 peptide (e.g., H3K4me2) are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the indolin-5-amine analog.

-

Reaction Initiation: The demethylation reaction is initiated by the addition of the substrate.

-

Detection: The amount of demethylated product is quantified, often using a coupled-enzyme system that produces a fluorescent or luminescent signal. IC50 values are then calculated from the dose-response curves.

The inhibitory activities against 5-LOX and sEH are determined using separate enzymatic assays.[10][11]

5-LOX Inhibition Assay:

-

Enzyme Source: Recombinant human 5-LOX or isolated human polymorphonuclear leukocytes (PMNLs) are used.[5]

-

Reaction Conditions: The enzyme is incubated with the test compound and then the reaction is initiated by the addition of arachidonic acid.

-

Product Analysis: The formation of 5-LOX products (e.g., leukotrienes) is quantified by methods such as HPLC or ELISA.[11]

sEH Inhibition Assay:

-

Enzyme Source: Recombinant human sEH is used.

-

Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNC), is commonly employed.

-

Detection: The hydrolysis of the substrate by sEH is monitored by measuring the increase in fluorescence intensity.

Kinase inhibition is typically measured using in vitro biochemical assays that quantify the phosphorylation of a substrate peptide.[12][13][14][15][16]

General Protocol:

-

Assay Components: A specific kinase, its corresponding substrate peptide, and ATP are combined in a reaction buffer.

-

Inhibitor Addition: The indolin-5-amine analog is added at various concentrations.

-

Reaction and Detection: The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified using methods such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[15]

-

Fluorescence-based assays (e.g., TR-FRET): Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by indolin-5-amine analogs.

LSD1 Signaling in Acute Myeloid Leukemia (AML)

LSD1 plays a crucial role in the pathogenesis of AML by maintaining the leukemic stem cell (LSC) state and blocking differentiation.[17][18][19][20] Inhibition of LSD1 by indolin-5-amine analogs can induce differentiation and apoptosis in AML cells.[21]

Dual Inhibition of 5-LOX and sEH in Inflammation

The simultaneous inhibition of 5-LOX and sEH provides a synergistic anti-inflammatory effect by blocking the production of pro-inflammatory leukotrienes and increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[5]

Kinase Inhibition in Cancer (VEGFR/PDGFR Signaling)

Indolin-2-one based inhibitors, structurally related to indolin-5-amines, are known to target receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[22][23][24][25][26]

Conclusion

The indolin-5-amine scaffold represents a highly versatile platform for the design of potent and selective inhibitors against a range of important therapeutic targets. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity and selectivity. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the indolin-5-amine framework. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

- 1. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 15. domainex.co.uk [domainex.co.uk]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oatext.com [oatext.com]

- 19. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Increased PDGFR-beta and VEGFR-2 protein levels are associated with resistance to platinum-based chemotherapy and adverse outcome of ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 25. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Indolin-5-amine Derivatives as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of indolin-5-amine derivatives as a promising class of kinase inhibitors. It covers their mechanism of action, structure-activity relationships (SAR), relevant signaling pathways, and the experimental protocols utilized in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel targeted cancer therapies.

Introduction: The Role of Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. This process regulates a vast array of cellular functions, including proliferation, differentiation, migration, and apoptosis. Dysregulation of kinase activity, often due to overexpression or mutation, is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including kinases. Its versatile structure can be readily modified to achieve high potency and selectivity, and it is a core component of numerous approved and investigational kinase inhibitors.

Core Mechanism of Action

The majority of indolin-5-amine-based kinase inhibitors function as ATP-competitive inhibitors. The catalytic domain of all kinases contains a highly conserved ATP-binding pocket. These small molecule inhibitors are designed to bind within this pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade of downstream signaling can lead to the inhibition of tumor cell growth and proliferation.

Key Kinase Targets and Signaling Pathways

Indolin-5-amine derivatives have been shown to target a range of kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Lysine-Specific Demethylase 1 (LSD1).

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, tumor cells often secrete VEGF to promote the growth of new blood vessels that supply them with nutrients and oxygen. Inhibition of VEGFR can therefore starve the tumor and inhibit its growth.

The binding of VEGF to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[1][2]

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) pathway plays a significant role in cell growth, proliferation, and migration.[3][4] Dysregulation of this pathway is implicated in various cancers.[3] There are two main receptors, PDGFRα and PDGFRβ, which can form homodimers or heterodimers upon ligand binding.[3]

Activation of PDGFR leads to the recruitment and activation of several downstream signaling molecules, including those in the Ras-MAPK and PI3K-Akt pathways, which are also activated by VEGFR.[5]

c-Kit Signaling Pathway

The c-Kit receptor, also known as CD117, is a receptor tyrosine kinase that plays a vital role in the development and function of various cell types, including hematopoietic stem cells and mast cells.[6] Its ligand is the stem cell factor (SCF).[6] Mutations leading to constitutive activation of c-Kit are found in several cancers, such as gastrointestinal stromal tumors (GIST).

Upon SCF binding, c-Kit dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the PI3K-Akt, Ras-MAPK, and JAK/STAT pathways, which regulate cell survival, proliferation, and differentiation.[6][7]

LSD1 and its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[8] By altering histone methylation, LSD1 plays a crucial role in regulating gene expression. LSD1 is overexpressed in various cancers and is associated with poor prognosis.[8] It can act as a transcriptional co-repressor or co-activator depending on the protein complex it is a part of. For instance, as part of the CoREST complex, it represses neuronal gene expression. LSD1 also demethylates non-histone proteins like p53, thereby regulating their function.[9]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activities (IC50) of representative indolin-5-amine derivatives against a panel of cancer-relevant kinases. The data is compiled from various publicly available sources and is intended for comparative purposes.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Indolinone A | VEGFR-2 | 9 | [10] |

| EGFR | 56 | [10] | |

| CDK-2 | 9.39 | [11] | |

| CDK-4 | 45.6 | [11] | |

| Indolinone B | VEGFR-2 | 32.65 | [11] |

| EGFR | 14.31 | [11] | |

| Indolyl-Hydrazone 5 | PI3K-α | - | [9] |

| PI3K-β | - | [9] | |

| PI3K-δ | - | [9] | |

| CDK2 | 156 | [9] | |

| AKT-1 | 602 | [9] | |

| EGFR | 58 | [9] |

Note: A dash (-) indicates that the compound is a known inhibitor, but a specific IC50 value was not provided in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of indolin-5-amine kinase inhibitors.

Synthesis of 5-Aminoindole

The 5-aminoindole scaffold is a key starting material for the synthesis of various indolin-5-amine derivatives. A common method for its preparation is the reduction of 5-nitroindole.

Method: Catalytic Hydrogenation [12]

-

To a solution of 5-nitroindole (1 mmol) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 5-aminoindole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6]

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the test compound (indolin-5-amine derivative) at various concentrations.

-

Add 5 µL of a solution containing the target kinase and its specific substrate peptide.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the indolin-5-amine derivative for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

Drug Discovery Workflow

The discovery of a novel kinase inhibitor is a multi-step process that begins with target identification and validation, followed by hit discovery, lead optimization, and preclinical and clinical development.

Conclusion

Indolin-5-amine derivatives represent a versatile and potent class of kinase inhibitors with significant potential in the development of targeted cancer therapies. Their ability to be readily synthesized and modified allows for the fine-tuning of their inhibitory profiles against a range of cancer-relevant kinases. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and advancement of these promising compounds from early-stage discovery to preclinical development. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel indolin-5-amine derivatives is warranted to fully realize their therapeutic potential.

References

- 1. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ulab360.com [ulab360.com]

- 4. promega.com [promega.com]

- 5. carnabio.com [carnabio.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 7. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of Indolin-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indolin-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis is often approached through a multi-step pathway, commencing with the construction of a substituted indole nucleus, followed by subsequent reduction steps. This document provides a detailed protocol for the synthesis of Indolin-5-amine, starting from the Fischer indole synthesis of 5-nitroindole, followed by the sequential reduction of the nitro group and the indole ring.

Overall Synthetic Pathway

The synthesis of Indolin-5-amine is accomplished via a three-step process:

-

Step 1: Fischer Indole Synthesis of 5-nitroindole from p-nitrophenylhydrazine.

-

Step 2: Reduction of the Nitro Group to yield 5-aminoindole.

-

Step 3: Reduction of the Indole Ring to afford the final product, Indolin-5-amine.

Caption: Overall workflow for the synthesis of Indolin-5-amine.

Experimental Protocols

Step 1: Fischer Indole Synthesis of 5-Nitroindole

The Fischer indole synthesis produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] To obtain 5-nitroindole, p-nitrophenylhydrazine is reacted with a suitable carbonyl compound. Using the p-nitrophenylhydrazone of an aldehyde, such as acetaldehyde, in a biphasic system with concentrated hydrochloric acid is a reported method for this transformation.[3][4]

Materials:

-

p-Nitrophenylhydrazine

-

Acetaldehyde (or a suitable precursor like pyruvic acid)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Toluene

Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve p-nitrophenylhydrazine in ethanol. Add acetaldehyde dropwise while stirring at room temperature. The corresponding p-nitrophenylhydrazone will precipitate out of the solution.

-

Filter the precipitated hydrazone and wash with cold ethanol. Dry the solid under vacuum.

-

Cyclization: Suspend the dried p-nitrophenylhydrazone in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add concentrated hydrochloric acid to the suspension to create a biphasic system.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction of p-nitrophenylhydrazine hydrochloride with a ketone in a mixture of acetic acid and hydrochloric acid has been reported to take around 4 hours.[5]

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-nitroindole.

Step 2: Reduction of 5-Nitroindole to 5-Aminoindole

The reduction of the nitro group to a primary amine is a common transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6][7]

Materials:

-

5-Nitroindole

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

Protocol:

-

In a hydrogenation flask, dissolve 5-nitroindole in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[8]

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 5-aminoindole. This product may be used in the next step without further purification. Note that 5-aminoindole derivatives can be unstable and susceptible to air oxidation.[7]

Step 3: Reduction of 5-Aminoindole to Indolin-5-amine

The final step involves the reduction of the indole C2=C3 double bond to form the indoline ring. A method employing a borane complex in the presence of trifluoroacetic acid is effective for this transformation, particularly for indoles containing a basic nitrogen group.[9]

Materials:

-

5-Aminoindole

-

Trifluoroacetic Acid (TFA)

-

Borane-tetrahydrofuran complex solution (BH₃·THF, 1M in THF)

-